(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride
CAS No.: 105310-32-5
Cat. No.: VC20495022
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105310-32-5 |
|---|---|
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | [(1R,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methylazanium;chloride |
| Standard InChI | InChI=1S/C13H17NO2.ClH/c1-2-16-12(15)13(8-11(13)9-14)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3;1H/t11-,13-;/m0./s1 |
| Standard InChI Key | YFKRRFJEZYBYJL-JZKFLRDJSA-N |
| Isomeric SMILES | CCOC(=O)[C@@]1(C[C@H]1C[NH3+])C2=CC=CC=C2.[Cl-] |
| Canonical SMILES | CCOC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-] |
Introduction
(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is a chemical compound with significant interest in organic chemistry and pharmaceutical research. This compound is a derivative of cyclopropanecarboxylic acid, featuring a phenyl group and an aminomethyl moiety attached to the cyclopropane ring. The ethyl ester hydrochloride form of this compound is particularly noted for its stability and solubility properties, making it a valuable intermediate in synthetic chemistry.
Synthesis and Preparation
The synthesis of (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride typically involves the reaction of appropriate cyclopropane precursors with ethyl chloroformate or similar reagents to form the ethyl ester, followed by the introduction of the aminomethyl group. The hydrochloride salt is often formed by treating the free base with hydrochloric acid.
Applications and Research Findings
This compound is of interest in medicinal chemistry due to its potential as a building block for more complex molecules with biological activity. Cyclopropane derivatives are known for their versatility in drug design, offering unique pharmacological profiles due to their constrained ring structure.
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Used as an intermediate in the synthesis of compounds with potential therapeutic effects. |
| Organic Synthesis | Valuable in the preparation of complex organic molecules due to its reactive functional groups. |
Safety and Handling
Given its chemical properties, (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride should be handled with caution. It is classified as a hazardous substance, requiring appropriate protective measures during handling and storage.
| Safety Information | Description |
|---|---|
| Hazard Class | Classified as hazardous due to its potential to cause irritation and other adverse health effects. |
| Storage Conditions | Should be stored in a cool, dry place, away from incompatible substances. |
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